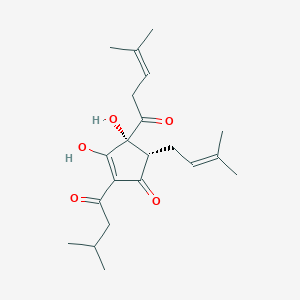

cis-Isohumulone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3/t15-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARXXMMQVDCYGZ-VFNWGFHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)C1=C([C@]([C@@H](C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1534-03-8 | |

| Record name | Isohumulone, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOHUMULONE, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3K20018SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis, Chemical Synthesis, and Derivatization of Cis Isohumulone

Precursor Compounds and Origin Pathways

Cis-isohumulone is not biosynthesized directly within the hop plant (Humulus lupulus). Instead, it is a chemical isomer of alpha-acids, which are the true secondary metabolites produced in the lupulin glands of hop cones. wikipedia.orgphyto-chem.com These alpha-acids serve as the direct precursors for the formation of this compound and its related compounds during the brewing process. phyto-chem.combeerandbrewing.com The primary alpha-acids found in hops are humulone (B191422), cohumulone (B117531), and adhumulone. wikipedia.orgresearchgate.net Each of these precursors isomerizes to form a corresponding pair of cis- and trans-iso-alpha-acids. researchgate.netthermofisher.com For instance, humulone is converted to cis- and trans-isohumulone, cohumulone is converted to cis- and trans-isocohumulone, and adhumulone is converted to cis- and trans-isoadhumulone. researchgate.net

The principal transformation pathway for alpha-acids under brewing conditions is isomerization into iso-alpha-acids. wikipedia.org This conversion is not exclusive to the formation of cis- and trans-isohumulones. Research has identified other related compounds that can be formed from the same alpha-acid precursors. For example, under certain isomerization conditions, positional isomers known as anti-iso-alpha-acids can be generated. agraria.com.br These compounds, while less abundant, are noted for having strong bittering properties. agraria.com.br The main pathway, however, remains the conversion of the six-membered alpha-acid ring into the five-membered ring structure of the iso-alpha-acids, yielding a mixture of the two diastereomers: this compound and trans-isohumulone. brewingscience.dechemistryviews.org

Chemical Isomerization Mechanisms and Research into Reaction Kinetics

The conversion of alpha-acids to iso-alpha-acids, including this compound, occurs through a thermal process initiated by heating, such as during the boiling of wort in brewing. beerandbrewing.combrewingscience.de The underlying mechanism is an acyloin-type ring contraction. brewingscience.debrewingscience.de This chemical rearrangement involves the six-membered ring of the alpha-acid transforming into the five-membered ring characteristic of iso-alpha-acids. chemistryviews.orgnih.gov The process is not stereoselective, resulting in the formation of two epimers, cis- and trans-iso-alpha-acids, which differ in the spatial orientation of the hydroxyl and prenyl groups on the five-membered ring. brewingscience.debrewingscience.de

Research into the reaction kinetics of this isomerization has shown that the formation of iso-alpha-acids from alpha-acids follows first-order kinetics. nih.govacs.orgnih.gov The rate of the reaction is dependent on both time and temperature. beerandbrewing.comacs.org Studies have determined the activation energies for the formation of the different isomers, revealing that the energy barrier for forming trans-iso-alpha-acids is approximately 9 kJ/mol lower than for the corresponding cis-isomers. acs.orgnih.gov Despite the lower activation energy for the trans-isomer, the cis-isomers are often found in higher concentrations in the final product, suggesting that kinetic and thermodynamic factors, as well as the stability of the transition state, influence the final cis/trans ratio. acs.orgconfex.com

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order | First-Order | Aqueous buffer solution (pH 5.2) |

| Activation Energy (Isomerization) | 98.6 kJ/mol | pH 5.2 buffered aqueous solution |

| Activation Energy (trans-iso-α-acids) | ~9 kJ/mol lower than cis-isomers | Aqueous buffer solution |

| Rate Constant (k) at 100°C | 0.0090 s⁻¹ (avg. for cohumulone) | Aqueous solution |

| Rate Constant (k) at 100°C | 0.0093 s⁻¹ (avg. for n-humulone (B1219412) + adhumulone) | Aqueous solution |

In addition to thermal methods, alpha-acids can be isomerized through photochemical processes. Exposure of humulones to ultraviolet (UV) light, particularly in the 350-365 nm wavelength range, induces isomerization to iso-alpha-acids. brewingscience.deresearchgate.netdntb.gov.ua However, this photochemical pathway is highly stereoselective and almost exclusively yields the trans-isomers. brewingscience.dedntb.gov.uaresearchgate.netuniversiteitleiden.nl This method allows for the targeted synthesis of trans-isohumulones in a continuous-flow chemical process. researchgate.net

The rate and stereochemical outcome of the alpha-acid isomerization can be significantly influenced by the presence of catalysts, particularly divalent and trivalent metal cations. brewingscience.dejustia.com Magnesium (Mg²⁺) cations have been shown to accelerate the isomerization of humulone to isohumulone (B191587). beerandbrewing.comunco.edu The catalytic effect is believed to stem from the metal ion's ability to bind to the alpha-acid, which lowers the activation energy of the reaction and favorably distorts the tautomeric profile for isomerization. confex.comunco.edu

Furthermore, metal catalysis can alter the stereoselectivity of the reaction, often leading to an increased ratio of cis- to trans-iso-alpha-acids. brewingscience.de For example, the use of a zinc catalyst has been observed to produce a cis-to-trans ratio of 3.5. google.com Other cations, such as Ca²⁺ and Fe³⁺, have also been shown to be effective catalysts, with Fe³⁺ demonstrating a particularly strong ability to improve isomerization yields and favor the formation of cis-isomers. brewingscience.de

Laboratory and Industrial Synthetic Methodologies for this compound

The creation of this compound in laboratory and industrial settings is primarily achieved through the isomerization of humulones, which are natural compounds extracted from hops. This process can be guided to favor the formation of the cis isomer over the trans isomer through specific methodologies.

The synthesis of this compound is achieved through a stereoselective acyloin ring contraction of humulones. This reaction can be catalyzed by magnesium ions, leading to a mixture of cis- and trans-isohumulones. researchgate.net The ratio of these stereoisomers can be influenced by the reaction conditions. For instance, magnesium-catalyzed isomerization of humulone can yield a mixture containing approximately 45% this compound and 55% trans-isohumulone. researchgate.net However, processes utilizing magnesium sulfate (B86663) can achieve a higher ratio of the more stable cis-isomers. google.com

It has been demonstrated that the reaction of humulones with biphasic methylene (B1212753) chloride/aqueous sodium deuteroxide (NaOD) and magnesium sulfate (MgSO4) in deuterium (B1214612) oxide (D2O) results in the stereoselective formation of cis-3d-isohumulones, with a cis-to-trans ratio of 82:18. researchgate.netresearchgate.net In contrast, photochemical isomerization of humulones, particularly when exposed to UV light, stereoselectively yields the trans-isohumulones. dntb.gov.ua

| Method | Key Reagents/Conditions | Primary Product | cis:trans Ratio | Yield | Reference |

|---|---|---|---|---|---|

| Magnesium-Catalyzed Isomerization | Magnesium ions | Mixture of cis- and trans-isohumulones | ~45:55 | High | researchgate.net |

| Magnesium Sulfate Process | Aqueous MgSO4 | Enriched in cis-isohumulones | Up to 4.0:1 | ~71% | google.com |

| Base-Catalyzed Deuteration | NaOD, MgSO4 in D2O | cis-3d-isohumulones | 82:18 | 71-83% | researchgate.netresearchgate.net |

| Photochemical Isomerization | UV light (e.g., 400 nm blue LED) | trans-isohumulones | Stereoselective for trans | 36-82% | researchgate.netdntb.gov.ua |

Continuous-flow chemistry has emerged as an innovative approach for the synthesis of isohumulones. This methodology offers advantages such as efficient mixing, precise temperature control, and enhanced safety, particularly for reactions that are hazardous in batch processes. flinders.edu.auscispace.com Photochemical isomerization of humulones to trans-isohumulones has been successfully implemented in a continuous-flow reactor. dntb.gov.ua By using a photoreactor assembled with strip LEDs and UV-transparent tubing, a throughput of 0.43 g/h for trans-n-isohumulone was achieved. dntb.gov.uaresearchgate.net This demonstrates the potential for continuous-flow systems to be adapted for the stereoselective synthesis of isohumulone isomers.

The synthesis of isotopically labeled variants of this compound, such as deuterated analogs, is valuable for analytical and mechanistic studies. umsl.edu Deuterated isohumulones can be prepared directly from humulones through an acyloin ring contraction under magnesium-catalyzed basic conditions in deuterated solvents. researchgate.netthieme-connect.de Specifically, the reaction of humulones with aqueous sodium deuteroxide (NaOD) and magnesium sulfate in D2O leads to the stereoselective formation of cis-d3-isohumulones. thieme-connect.de This method achieves greater than 95% incorporation of three deuterons at the C5 position of the pentenone ring and the methylene position of the C4 acyl group. researchgate.netthieme-connect.de The resulting cis-to-trans ratio is approximately 82:18, with yields ranging from 71-83%. researchgate.netthieme-connect.de

Derivatization and Chemical Modification Studies of this compound

The chemical structure of this compound allows for various derivatization and modification reactions, leading to a range of related compounds with different properties.

Under alkaline conditions, isohumulones can undergo hydrolysis. ijbbb.org This process can lead to the formation of humulinic acids. asbcnet.orgcraftbrewersconference.com The hydrolysis of this compound specifically yields cis-humulinic acid. kyoto-u.ac.jp Mechanistic studies have shown that the degradation of isohumulones can be induced by oxidation, which is followed by hydrolytic cleavage of the isohumulone ring structure, leading to the formation of carboxylic acids. nih.gov This reaction is more favorable under oxidative conditions and at an increasing pH. nih.gov

Hydrogenation Products: Tetrahydroisohumulones

Tetrahydroisohumulones are significant derivatives of isohumulones, produced through the catalytic hydrogenation of the double bonds in the side chains of the parent molecule. brewingscience.de This process enhances the stability of the compound, particularly against light-induced degradation, while retaining desirable properties.

The synthesis of tetrahydroisohumulones from this compound is typically achieved through hydrogenation. One method involves an acidic hydrogenation of isolated this compound diastereomers in the presence of a palladium on carbon (Pd/C) catalyst and gaseous hydrogen (H₂). google.com This reaction targets the two double bonds located in the isohexenoyl side chain at C4 and the prenyl side chain at C5 of the this compound molecule. brewingscience.de

Another approach involves dissolving isohumulone metal salts in a lower alkanol, such as ethanol, to create a reaction solution. This solution is then subjected to hydrogenation with hydrogen gas using a supported palladium catalyst. google.com Following the reaction, the catalyst is removed by filtration, and the solvent can be recovered through distillation. google.com The resulting tetrahydroisohumulones are noted for their light stability. google.com

The hydrogenation process can also be performed as part of a multi-step synthesis starting from β-acids or by the hydrogenation of α-acids followed by isomerization. brewingscience.de A one-step method involving the simultaneous isomerization and hydrogenation of α-acids under alkaline conditions has also been reported to yield tetrahydroiso-α-acids with high purity. brewingscience.de

| Reactant | Reagents/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound diastereomers | Gaseous hydrogen (H₂), Palladium on carbon (Pd/C) | Acidic | Tetrahydroisohumulone | google.com |

| Isohumulone metal salts | Hydrogen (H₂), Supported palladium catalyst | Alcoholic solution (e.g., ethanol) | Tetrahydroisohumulones | google.com |

Other Oxidation and Transformation Products

Beyond hydrogenation, this compound and its related isomers can undergo various oxidation and transformation reactions, leading to a diverse array of compounds. These reactions can be influenced by storage conditions, particularly exposure to oxygen. kyoto-u.ac.jpnih.gov Among the documented transformation products are tricyclodehydroisohumulone (B1205919) and a compound known as Ashurst's compound. kyoto-u.ac.jp

The presence of these specific oxidation products has been reported in oxidized hops. kyoto-u.ac.jp The formation of such compounds is part of the complex chemical changes that bitter acids undergo over time. For instance, the autoxidation of iso-α-acids is a significant degradation pathway. nih.gov Model experiments on the oxidative storage of isohumulones have led to the identification of hydroperoxy- and hydroxyl-allo-iso-α-acids as reaction products. nih.gov

Furthermore, trans-isohumulones, the geometric isomers of cis-isohumulones, are known to be less stable and can undergo proton-catalyzed cyclization. This process leads to the formation of various cyclic compounds, including tricyclohumols. mdpi.com While these specific products are derived from the trans isomer, they highlight the susceptibility of the isohumulone structure to complex rearrangements. The formation of tricyclodehydroisohumulone from isohumulone represents one such rearrangement pathway. kyoto-u.ac.jp

| Parent Compound | Product | Reaction Type | Reference |

|---|---|---|---|

| Isohumulone | Tricyclodehydroisohumulone | Oxidation/Transformation | kyoto-u.ac.jp |

| α-acids/Iso-α-acids | Ashurst's compound | Oxidation | kyoto-u.ac.jp |

| trans-Isohumulone | Tricyclohumols | Proton-catalyzed cyclization | mdpi.com |

| cis/trans-Isohumulone | Hydroperoxy-alloisohumulones | Autoxidation | nih.gov |

Advanced Structural Elucidation and Stereochemical Analysis of Cis Isohumulone

Contemporary Spectroscopic Techniques for Structural Determination

Modern spectroscopic methods are indispensable for the structural determination and confirmation of cis-isohumulone, providing detailed insights into its atomic connectivity and stereochemistry.

One- and two-dimensional NMR spectroscopy techniques have been fundamental in the complete structural assignment of this compound. obolibrary.orgresearchgate.net The full identification of its structure has been achieved through a combination of ¹H and ¹³C NMR, along with 2D experiments like ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC). obolibrary.orgresearchgate.netkyoto-u.ac.jp These experiments confirm the carbon framework and the placement of various functional groups. kyoto-u.ac.jp

HMBC, in particular, is crucial for identifying long-range correlations between protons and carbons, which helps in piecing together the molecular structure. For instance, specific HMBC cross-peaks can be used to distinguish between cis and trans isomers. In one study, HMBC cross-peaks at δ(H)/δ(C) of 2.31/86.7 ppm and 2.31/50.8 ppm were assigned to H₂-7 → C-5 and H₂-7 → C-4 of cis-isohumulones, respectively. cu.edu.eg The chemical shifts, especially for C-5, and the splitting patterns of key protons are distinct between the cis and trans epimers, allowing for their clear differentiation. obolibrary.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound in CD₃OD

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 1 | 205.8 | - |

| 2 | 118.8 | - |

| 3 | 196.3 | - |

| 4 | 86.7 | - |

| 5 | 50.8 | 3.25 (dd) |

| 1' | 210.1 | - |

| 2' | 44.8 | 2.80 (m) |

| 3' | 26.9 | 2.10 (m) |

| 4' | 23.0, 23.1 | 0.95 (d) |

| 1'' | 27.8 | 2.31 (m) |

| 2'' | 122.5 | 5.05 (t) |

| 3'' | 136.2 | - |

| 4'' | 26.0 | 1.68 (s) |

| 5'' | 18.0 | 1.52 (s) |

Note: Data compiled from various sources. kyoto-u.ac.jpcu.edu.eg Exact chemical shifts may vary slightly depending on experimental conditions.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for confirming the molecular formula of this compound. obolibrary.orgkyoto-u.ac.jp In negative ion mode, HRESIMS analysis of this compound typically shows a [M-H]⁻ peak around m/z 361.2015, which corresponds to the calculated molecular formula C₂₁H₂₉O₅. kyoto-u.ac.jp This accurate mass measurement is crucial for distinguishing it from other compounds with similar nominal masses.

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is also used to identify and quantify isohumulone (B191587) isomers in complex mixtures like beer. researchgate.netchromatographyonline.com Selective ion monitoring (SIM) can be used to specifically track the deprotonated molecular ions of isohumulones (m/z 361) and their homologues. chromatographyonline.com

UV-Vis spectroscopy provides valuable information about the conjugated systems within the this compound molecule and can be used to differentiate between cis and trans isomers. universiteitleiden.nl In an acidic methanol (B129727) solution, this compound exhibits absorption maxima (λmax) at approximately 220 nm and 273 nm. kyoto-u.ac.jp When measured in an alkaline methanol solution, these peaks shift to around 254 nm and 270 nm (shoulder). kyoto-u.ac.jp

The UV spectra of cis and trans isomers are notably different. Generally, cis-isomers display a less pronounced shoulder in their UV spectrum compared to their trans counterparts. universiteitleiden.nluniversiteitleiden.nl This distinction, although subtle, can aid in the identification and quantification of the individual isomers when analyzed by techniques like HPLC with a photodiode array (PDA) detector. universiteitleiden.nluniversiteitleiden.nl However, due to significant overlap in their spectra, UV-Vis alone is often insufficient for distinguishing humulone (B191422) and its various isomers without prior separation. bac-lac.gc.ca

Chiroptical Methods and Absolute Configuration Determination

The determination of the absolute configuration of the chiral centers in this compound has been a subject of study for decades, with early methods eventually being superseded by more definitive modern techniques.

Historically, the absolute configuration of this compound was inferred using indirect methods. In 1971, the application of Horeau's method of partial kinetic resolution led to the proposal of a (4R, 5S) configuration for (+)-cis-isohumulone. nih.govkyoto-u.ac.jpdcu.iecapes.gov.br This method involves reacting a chiral secondary alcohol with a racemic acylating agent and determining the stereochemistry based on the optical rotation of the recovered, unreacted agent. For over four decades, this (4R, 5S) assignment was widely accepted and used in the scientific literature. kyoto-u.ac.jp However, these indirect methods, including the use of the Cotton effect in optical rotatory dispersion, were later questioned for their suitability in complex molecules like isohumulones. chemistryviews.org

The unequivocal determination of the absolute configuration of this compound was ultimately achieved through single-crystal X-ray crystallography. chemistryviews.orgwiley.com This powerful technique provides a direct, three-dimensional map of the atomic arrangement in a crystalline solid, allowing for the unambiguous assignment of stereochemistry at each chiral center. veranova.com

In 2013, researchers successfully crystallized a salt of (+)-cis-isohumulone and performed X-ray diffraction analysis. nih.govkyoto-u.ac.jp The results definitively established the absolute configuration as (4S, 5R), contradicting the historically accepted (4R, 5S) assignment. nih.govkyoto-u.ac.jpresearchgate.net This landmark study corrected decades of misunderstanding regarding the stereochemistry of this important compound and highlighted the potential limitations of older, indirect chiroptical methods for complex structures. chemistryviews.org The corrected (4S, 5R) configuration is now the accepted standard. obolibrary.org

Integration of Crystallographic and Spectroscopic Data for Definitive Stereochemical Assignment

The unambiguous determination of the complex three-dimensional structure of this compound is not achievable through a single analytical method but rather through the integration of crystallographic and spectroscopic data. nih.gov This combined approach provides a comprehensive and confirmed model of the molecule's absolute configuration. bu.edu

Single-crystal X-ray diffraction stands as the most definitive technique for determining molecular structure at an atomic level. u-tokyo.ac.jprigaku.com It provides a precise map of electron density, from which the spatial arrangement of atoms and the absolute stereochemistry can be derived. For years, the stereochemistry of isohumulones was a matter of debate. However, modern X-ray crystallography studies on isohumulone derivatives were instrumental in resolving decades of uncertainty. researchgate.netresearchgate.net These analyses definitively established the absolute configuration of the naturally occurring (+)-cis-isohumulone as (4S, 5R). researchgate.netnih.govkyoto-u.ac.jp This corrected earlier assignments and provided an accurate structural foundation for all subsequent research. kyoto-u.ac.jpmdpi.com

Complementing the solid-state data from crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy offers crucial information about the molecule's structure in solution. nih.govumontpellier.fr Techniques including 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HMQC, HMBC) are used to assign all proton and carbon signals, confirming the atomic connectivity of the molecule. researchgate.net NMR is particularly powerful for distinguishing between diastereomers, such as the cis and trans isomers of isohumulone. The relative orientation of the substituents at the C4 and C5 stereocenters results in distinct chemical shifts and coupling constants for nearby nuclei, allowing for clear differentiation between the two forms. researchgate.net

The integration of these two powerful techniques is therefore essential. X-ray crystallography provides the unequivocal, high-resolution solid-state structure, while NMR spectroscopy confirms the structural integrity and stereochemical assignments in the solution phase, ensuring the crystallographic model is a true representation of the molecule's form under various conditions. nih.gov

Interactive Table: Techniques for Stereochemical Assignment of this compound

| Technique | Type of Data Provided | Key Findings for this compound |

| X-Ray Crystallography | Provides precise 3D atomic positions and absolute configuration in the solid state. bu.eduu-tokyo.ac.jp | Corrected previous structural assignments and definitively established the absolute configuration as (4S, 5R). researchgate.netkyoto-u.ac.jp |

| NMR Spectroscopy | Confirms atomic connectivity and stereochemical relationships in solution. umontpellier.fr | Distinguishes between cis and trans isomers based on characteristic chemical shifts and coupling constants. researchgate.net |

Emerging Techniques for Challenging Structural Elucidations

For many natural products, including derivatives and degradation products of hop acids, obtaining the high-quality single crystals required for conventional X-ray analysis is a major bottleneck. rigaku.comrsc.org This has spurred the development of innovative techniques to facilitate structural analysis of non-crystalline or sample-limited compounds.

Crystalline Sponge Method for Non-Crystalline Samples

The Crystalline Sponge Method (CSM) is a groundbreaking technique that enables single-crystal X-ray diffraction analysis without needing to crystallize the target compound itself. u-tokyo.ac.jpresearchgate.net The method utilizes a pre-existing, highly porous crystalline framework, often a metal-organic framework (MOF), which acts as a "crystalline sponge". rigaku.com The target compound, which can be a liquid, an oil, or an amorphous solid, is introduced to the sponge crystal by soaking. u-tokyo.ac.jpwikipedia.org The molecules of the target compound are absorbed into the ordered cavities of the sponge, where they are held in a regular, repeating orientation through non-covalent interactions. wikipedia.org

Once the guest molecule is encapsulated within the host framework, the entire host-guest complex can be analyzed by standard single-crystal X-ray diffraction. mdpi.com The resulting diffraction data allows for the determination of the guest molecule's structure with high precision. This method is particularly valuable for the analysis of natural products that are available only in minute quantities or are otherwise intractable to crystallization. researchgate.netucl.ac.uk Its utility has been demonstrated in the structural elucidation of complex natural products, including breakdown products of the related compound trans-isohumulone, highlighting its potential for analyzing challenging hop-derived compounds. rsc.org

Computational Chemistry and Theoretical Studies on Molecular Configuration

Alongside experimental techniques, computational chemistry provides powerful insights into the molecular configuration and behavior of this compound. rsc.org Theoretical studies, particularly those using Density Functional Theory (DFT), are employed to model the molecule's three-dimensional structure, predict its stability, and investigate reaction mechanisms at a molecular level. kyoto-u.ac.jpbac-lac.gc.ca

Analytical Methodologies for Quantification and Isomer Separation of Cis Isohumulone

Chromatographic Separation Techniques

Preparative-Scale Chromatographic Isolation Methods (e.g., Preparative HPLC, Centrifugal Partition Chromatography)

The isolation of pure cis-isohumulone for research and use as an analytical standard requires robust preparative-scale chromatographic techniques capable of handling complex hop extracts and separating closely related stereoisomers. High-Performance Liquid Chromatography (HPLC) and Centrifugal Partition Chromatography (CPC) are two primary methods employed for this purpose.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is a widely used technique for purifying individual iso-α-acid isomers, including this compound, from isomerized hop extracts. researchgate.netobolibrary.org The method relies on the differential partitioning of compounds between a stationary phase (typically a packed column) and a mobile phase. By scaling up analytical HPLC methods, significant quantities of pure compounds can be obtained.

Researchers have successfully used reversed-phase C18 columns for this purpose. researchgate.netresearchgate.net One described method involves using a mobile phase of ethanol-water-glacial acetic acid (60:40:0.2, v/v), which allows for the purification of over 500 mg of an iso-α-acid mixture per day. researchgate.netresearchgate.net Another approach utilizes a Phenyl-Hexyl column with a binary gradient of 0.1% formic acid in water and acetonitrile (B52724) to purify this compound from a commercial iso-α-acid extract. nih.gov In a specific isolation, a mixture of cis-iso-α-acids was separated using a C18 column with an isocratic elution of acetonitrile and an aqueous solution of phosphoric acid, yielding highly pure fractions of cis-isocohumulone, this compound, and cis-isoadhumulone. kyoto-u.ac.jp The purity of these isolated compounds was confirmed to be over 95% by analytical HPLC. kyoto-u.ac.jp

A common strategy first involves a chemical separation step where trans-isomers are precipitated using dicyclohexylamine (B1670486) (DCHA). researchgate.netresearchgate.net The remaining filtrate, enriched in cis-isomers, is then subjected to preparative HPLC for final purification. researchgate.netresearchgate.netkyoto-u.ac.jp

Centrifugal Partition Chromatography (CPC): Centrifugal Partition Chromatography, a form of counter-current chromatography, is another powerful technique for the preparative separation of hop bitter acids. researchgate.netresearchgate.net CPC utilizes a liquid-liquid partitioning system, avoiding solid stationary phases and thus eliminating irreversible adsorption of the sample. This method has been noted for overcoming the low yield issues associated with other isolation procedures, which can be exacerbated by the instability of isohumulones to light and oxygen. researchgate.netobolibrary.orgnih.gov

In several studies, CPC has been used as a primary purification step to separate individual isomerized α-acid congeners from crude supercritical carbon dioxide extracts of hops. researchgate.netresearchgate.net Following the initial CPC separation, further purification steps, such as separation through beta-cyclodextrin (B164692) binding or subsequent countercurrent chromatography, are often employed to resolve the cis and trans diastereomers. researchgate.netresearchgate.netnih.gov This combined approach has proven effective in obtaining pure standards of this compound, trans-isohumulone, and their respective co- and ad- homologues for detailed structural analysis. researchgate.netobolibrary.orgnih.govdntb.gov.ua

Complementary Analytical Approaches

Capillary Zone Electrophoresis (CZE) has emerged as a complementary technique to HPLC for the analysis of hop bitter acids. scispace.com The separation mechanism in CZE is based on the differences in the charge-to-mass ratio of the analytes. researchgate.netadvms.pl In the case of isohumulones, which are negatively charged at the typical alkaline pH of the running buffer, their electrophoretic mobility differs based on their molecular weight. researchgate.netadvms.pl For instance, cohumulone (B117531) and its isomers have a lower molecular weight than humulone (B191422)/adhumulone and their isomers, allowing for their separation. advms.pl

The optimization of CZE methods involves adjusting several parameters to achieve baseline separation. Key variables include the composition and concentration of the background electrolyte, the pH of the buffer, analysis temperature, and the use of organic modifiers like methanol (B129727). researchgate.net For example, increasing the concentration of sodium tetraborate (B1243019) in the running buffer has been shown to improve the resolution of α- and β-acids. advms.pl An optimized method for α-acids used a buffer of 25 mM NaH₂PO₄ and 60 mM Na₂B₄O₇ at pH 8.2, a voltage of 30 kV, and a temperature of 20°C, achieving baseline separation of the resolved forms. researchgate.net While CZE can effectively separate the different homologues (e.g., isocohumulone from isohumulone), it does not typically separate the cis and trans diastereomers within a single peak.

Spectrophotometry is a long-established, simple, and cost-effective method for estimating the total bitterness of beer, expressed in International Bitterness Units (IBU). cdrfoodlab.comcdrfoodlab.com The principle involves a solvent extraction of the bitter compounds from an acidified beer sample, followed by measuring the absorbance of the extract at a specific wavelength, typically around 275 nm, which is near the absorbance maximum for iso-α-acids. shimadzu.comasbcnet.orgthermofisher.com The resulting absorbance value is then multiplied by a factor (commonly 50) to calculate the IBU value. asbcnet.org

However, this method has significant limitations, the most critical being its lack of specificity. cdrfoodlab.comshimadzu.com The spectrophotometric measurement at 275 nm is not exclusive to iso-α-acids. asbcnet.org Other compounds present in beer, such as un-isomerized α-acids, humulinones (oxidized α-acids), and certain polyphenols, can also absorb light at this wavelength. cdrfoodlab.comshimadzu.com This interference can lead to a significant overestimation of the true iso-α-acid content and, consequently, the bitterness derived from them. shimadzu.com Therefore, while the spectrophotometric IBU method is widely used for routine quality control to check for consistency, it is unsuitable for accurate and specific quantification of individual isomers like this compound. universiteitleiden.nl High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately distinguishing and quantifying the individual bittering compounds. cdrfoodlab.comshimadzu.com

Method Validation and Performance Parameters in Research Contexts

The validation of analytical methods is crucial to ensure the reliability and accuracy of data in research contexts. For the quantification of this compound, HPLC methods are rigorously evaluated for several key performance parameters.

Resolution (Rs): Resolution measures the degree of separation between adjacent peaks in a chromatogram. For iso-α-acids, achieving baseline separation (typically defined as Rs ≥ 1.5) is challenging due to their structural similarity, especially between certain diastereomeric pairs like this compound and trans-isoadhumulone. universiteitleiden.nl Method development focuses on optimizing the mobile phase composition (e.g., solvent type, pH, additives like phosphoric acid or EDTA) and stationary phase to maximize resolution. universiteitleiden.nlgrupobiomaster.com For example, using an isocratic mobile phase of acetonitrile-water-H₃PO₄ (50:50:0.01, v/v/v) with a C18 column has been shown to achieve baseline separation of all six major iso-α-acid isomers. universiteitleiden.nluniversiteitleiden.nl

Linearity: Linearity demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a given range. For HPLC analysis of isohumulones, linearity is typically excellent. Calibration curves constructed for individual isomers, including this compound, consistently show high coefficients of determination (R²), often greater than 0.999. grupobiomaster.comthermofisher.compepolska.pl This indicates a strong linear relationship between concentration and detector response, which is fundamental for accurate quantification.

Detection and Quantitation Limits (LOD/LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govnih.gov For HPLC-DAD analysis of iso-α-acids, reported LODs and LOQs can range from 0.04 to 0.15 µg/mL and 0.12 to 0.45 µg/mL, respectively. nih.gov Another study reported detection limits in the range of 50-100 ng injected on-column. universiteitleiden.nl These low limits demonstrate the high sensitivity of modern HPLC methods for analyzing trace amounts of this compound and its related compounds in complex matrices like beer.

Table 1: Example of HPLC Method Performance Parameters for Iso-α-Acid Analysis

| Analyte | Linearity (R²) | Precision (RSD %) Retention Time | Precision (RSD %) Peak Area |

|---|---|---|---|

| trans-Isocohumulone | 0.99987 | 0.097 | 0.199 |

| cis-Isocohumulone | Data Not Available | Data Not Available | Data Not Available |

| trans-Isohumulone | 0.99987 | 0.083 | 0.157 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| trans-Isoadhumulone | 0.99988 | 0.099 | 0.158 |

| cis-Isoadhumulone | Data Not Available | Data Not Available | Data Not Available |

Data adapted from an analysis using an Agilent 1220 Infinity Mobile LC Solution. Precision was evaluated from six consecutive runs. grupobiomaster.com

Ensuring consistency and comparability of results between different laboratories is paramount. This is achieved through the use of standardized methods, participation in interlaboratory collaborative studies, and the use of certified standard reference materials.

The American Society of Brewing Chemists (ASBC) and the European Brewery Convention (EBC) are two leading organizations that develop and validate standard analytical methods for the brewing industry. journal-of-agroalimentary.roresearchgate.netjournal-of-agroalimentary.ro Methods such as ASBC Hops-14 and those published in the Analytica-EBC are validated through rigorous interlaboratory studies to establish their reproducibility and transferability. journal-of-agroalimentary.roresearchgate.netjournal-of-agroalimentary.roaarlab.com These studies help determine the expected variation of a method when performed by different analysts in different labs. For instance, validation studies for HPLC methods have reported coefficient of variation (CV) values for repeatability and reproducibility, with a CV between 5% and 10% noted for co-isohumulone under such conditions. journal-of-agroalimentary.ro

The availability of Standard Reference Materials (SRMs) is critical for instrument calibration and method accuracy verification. The ASBC offers several international calibration standards for hop acids. asbcnet.org For iso-α-acids, the primary standard is DCHA-Iso (ICS-I4) , which is a preparation of the dicyclohexylamine salts of iso-α-acids. asbcnet.org Other relevant standards include International Calibration Extract 4 (ICE-4) , a hop extract with known concentrations of α- and β-acids used for calibrating HPLC systems. asbcnet.org For reduced iso-α-acids, standards such as DCHA-Rho (ICS-R3) and Tetra (ICS-T3) are available. asbcnet.orglaborveritas.ch The use of these internationally recognized standards allows laboratories worldwide to calibrate their measurements and produce comparable, traceable results for compounds like this compound.

Degradation Pathways and Chemical Stability of Cis Isohumulone

Oxidative Degradation Mechanisms

Oxidative degradation significantly impacts isohumulones, with both cis- and trans-isomers being susceptible to reactions involving reactive oxygen species. researchgate.net This degradation is a primary concern in products exposed to air, as the presence of oxygen can initiate a cascade of chemical transformations.

The autoxidation of cis-isohumulone is a complex process initiated by reactive oxygen species (ROS). The degradation mechanism involves the oxidation of the isohumulone (B191587) ring structure. nih.gov Following deprotonation, the isohumulate ion can undergo a one-electron oxidation, which results in the formation of a carbon-centered radical. researchgate.net This radical is a key intermediate in the subsequent formation of various oxidation products. Both cis- and trans-iso-α-acids are susceptible to degradation in the presence of ROS. researchgate.net In environments with high oxygen permeability, such as polyethylene (B3416737) terephthalate (B1205515) bottles, both cis- and trans-isomers undergo drastic degradation. nih.gov

The oxidative transformation of isohumulones leads to the formation of previously unreported hydroperoxy- and hydroxyl-allo-iso-alpha-acids. nih.gov Through model experiments, researchers have identified these compounds using NMR and liquid chromatography-mass spectrometry. researchgate.netnih.gov Specifically, the oxidation of this compound can generate both cis- and trans-configured hydroperoxy-alloisohumulone, as well as the corresponding hydroxy-alloisohumulones. nih.gov This indicates that the oxidation process can occur independent of the initial cis/trans configuration. researchgate.netnih.gov The proposed mechanism involves the incorporation of molecular oxygen into the isohumulone ring structure, which is then followed by hydrolytic cleavage. nih.gov

Table 1: Key Oxidative Degradation Products of Isohumulones

| Precursor | Degradation Product | Formation Pathway |

|---|---|---|

| This compound | cis- and trans-Hydroperoxy-alloisohumulone | Autoxidation |

| This compound | cis- and trans-Hydroxy-alloisohumulone | Autoxidation |

| trans-Isohumulone | cis- and trans-Hydroperoxy-alloisohumulone | Autoxidation |

| trans-Isohumulone | cis- and trans-Hydroxy-alloisohumulone | Autoxidation |

Several factors significantly influence the rate and extent of the oxidative degradation of this compound.

Oxygen Exposure: The presence and concentration of oxygen are primary drivers of oxidative degradation. researchgate.net Storage conditions that allow for oxygen ingress, such as in permeable containers, lead to a drastic degradation of both cis- and trans-isomers. nih.gov

Antioxidant Presence: The oxidation of isohumulones can be significantly suppressed by the addition of antioxidants. For instance, sodium ascorbate (B8700270) has been shown to greatly suppress this degradation. mendeley.com The presence of natural antioxidants, such as polyphenols, may also contribute to a more stable environment. hvg-germany.de

pH Level: Carboxylic acids and their corresponding amides, which are degradation products, are formed preferentially under oxidative conditions and at an increasing pH. nih.gov

Acid-Catalyzed Degradation Pathways

Under acidic conditions, isohumulones can undergo degradation through pathways distinct from oxidation. These reactions are particularly relevant in acidic environments and contribute to the formation of different classes of degradation products.

In the absence of oxygen, a notable degradation pathway for isohumulones is an acid-catalyzed, proton-catalyzed intramolecular cyclization. researchgate.netresearchgate.net This reaction leads to the formation of tri- and tetracyclic degradation products. researchgate.nethvg-germany.de The mechanism is initiated by the protonation of the carbonyl group on the isohexenoyl side chain, which forms an intermediary carbocation. researchgate.net This is followed by a cyclization reaction, ultimately yielding stable cyclic compounds. researchgate.net However, this pathway has been identified as being specific to the trans-isomer. researchgate.netresearchgate.nethvg-germany.de

A significant body of research demonstrates the differential stability of cis- and trans-isohumulones, particularly during storage and under acidic conditions that favor non-oxidative degradation. researchgate.net Numerous studies have independently confirmed that trans-iso-α-acids degrade at a much faster rate than their cis-counterparts. researchgate.nethvg-germany.de The cis-isomers, including this compound, are comparatively stable and can remain largely unaltered even after prolonged storage. nih.govresearchgate.nethvg-germany.de

The higher instability of the trans-isomers is attributed to the previously mentioned trans-specific, proton-catalyzed cyclization reactions that form tri- and tetracyclic products. researchgate.nethvg-germany.de Consequently, the ratio of trans- to cis-isomers (T/C ratio) is often used as a marker for the stability of these compounds in products like beer, with a decreasing ratio indicating degradation over time. researchgate.nettandfonline.com This inherent stability makes this compound more robust against non-oxidative, acid-catalyzed degradation compared to its trans-diastereomer.

Table 2: Stability of Isohumulone Isomers Under Different Conditions

| Condition | This compound Stability | trans-Isohumulone Stability | Primary Degradation Pathway |

|---|---|---|---|

| High Oxygen Exposure | Unstable | Unstable | Autoxidation to hydroperoxy- and hydroxyl-allo-iso-alpha-acids |

| Acidic, Low Oxygen | Relatively Stable | Unstable | Proton-catalyzed cyclization (trans-specific) |

Photo-degradation Mechanisms

The photo-degradation of this compound is a critical factor in the chemical stability of hop-derived compounds, particularly in the context of products susceptible to light exposure. This process involves complex photochemical reactions, often sensitized by other molecules present in the system, leading to the formation of various degradation products.

Flavin-Sensitized Photo-oxidation and Photoproduct Formation (e.g., 3-methyl-2-butene-thiol)

The photo-degradation of isohumulones, including the cis isomer, is significantly influenced by the presence of photosensitizers like riboflavin (B1680620) (vitamin B2). researchgate.netnih.gov Upon exposure to visible light, particularly in the 350-500 nm range, riboflavin absorbs energy and becomes excited to a triplet state. researchgate.netresearchgate.net This excited riboflavin can then interact with isohumulones, initiating a degradation cascade. nih.govresearchgate.net

The mechanism is not a direct energy transfer but rather proceeds through one-electron redox chemistry. researchgate.net The excited triplet state of riboflavin acts as a potent electron acceptor, leading to the photooxidation of various organic substrates, including isohumulones. bris.ac.uk This interaction results in the formation of a 3-methylbut-2-enyl radical through the Norrish Type I photocleavage of the isohumulone molecule. researchgate.netwikipedia.org This radical is a key intermediate in the formation of the highly odorous compound 3-methyl-2-butene-1-thiol (B196119) (MBT), also known as prenylthiol. bris.ac.ukwikipedia.orgaroxa.com The formation of MBT occurs when the 3-methylbut-2-enyl radical combines with a sulfhydryl radical, which can be generated from sulfur-containing amino acids also present in the matrix. bris.ac.ukwikipedia.org The presence of MBT, even at ng/L concentrations, is responsible for the characteristic "lightstruck" or "skunky" off-flavor. researchgate.netbris.ac.uk

Riboflavin absorbs light and is excited to its triplet state (³RF*).

³RF* interacts with this compound, leading to its photooxidation and the formation of a 3-methylbut-2-enyl radical. bris.ac.uk

Concurrently, sulfhydryl radicals are produced, often from the flavin-induced photooxidation of sulfur-containing amino acids. bris.ac.uk

The 3-methylbut-2-enyl radical and a sulfhydryl radical recombine to form 3-methyl-2-butene-1-thiol (MBT). bris.ac.uk

Key Photoproducts Formed During Flavin-Sensitized Photo-oxidation of this compound

| Precursor | Sensitizer | Key Intermediate Radical | Major Photoproduct | Associated Off-Flavor |

|---|

Alkaline Hydrolysis and Rearrangement Pathways

Under alkaline conditions, this compound undergoes significant degradation and rearrangement, leading to the formation of several distinct compounds. The rate and extent of these reactions are highly dependent on the pH of the solution.

Formation of Humulinic Acids via Hydrolysis

In the presence of alkali, this compound can undergo hydrolytic cleavage of its five-membered ring. This reaction leads to the formation of humulinic acids. kyoto-u.ac.jpresearchgate.net The specific stereoisomer formed, cis-humulinic acid, corresponds to the stereochemistry of the starting this compound. researchgate.net Elevated pH accelerates the rate of this degradation, and it is a significant pathway for the loss of isohumulones in alkaline environments. google.com

Alloisohumulone Formation through Double Bond Shifts

Another important reaction pathway for this compound under alkaline conditions is isomerization through double bond shifts, which results in the formation of alloisohumulones. google.comresearchgate.net This rearrangement involves a βγ to αβ double bond shift within the molecule. The "isohumulone" fraction is often a mixture of isohumulones and alloisohumulones. researchgate.net High pH conditions favor the formation of these degradation and rearrangement products. google.com

Kinetic and Thermodynamic Studies of Degradation Processes

The degradation of isohumulones, including both photo-degradation and thermal degradation, has been the subject of kinetic and thermodynamic studies to understand the rates and energetics of these processes.

The thermal degradation of iso-alpha-acids, which includes this compound, has been investigated at various pH levels and temperatures. One study found that increasing the pH from 4.5 to 6.5 resulted in a decrease in the activation energy for degradation by approximately 20 kJ/mol for each pH unit increase. ijbbb.org This indicates that the degradation reaction proceeds more readily at higher pH values.

Kinetic modeling of the thermal degradation of iso-alpha-acids in a model wort-boiling system determined the activation energy for the degradation of iso-alpha-acids to be 108.0 kJ per mole. imagearchive.comnih.gov This degradation was found to follow first-order kinetics. imagearchive.com

In the context of photo-degradation, laser flash photolysis studies have been employed to investigate the reaction kinetics between excited riboflavin and isohumulones. nih.govresearchgate.net These studies provide insights into the rates of electron transfer and radical formation that initiate the degradation process.

The thermodynamic stability of this compound is greater than its trans counterpart. brewingscience.de This is attributed to the trans configuration of the two large vicinal side chains at C4 and C5 of the ring in the cis isomer, which minimizes steric hindrance. brewingscience.de This greater stability is reflected in the observation that during aging, trans-isohumulones tend to degrade at a much faster rate than cis-isohumulones. tandfonline.comhvg-germany.de

Activation Energies for Iso-alpha-acid Degradation

| Degradation Process | Condition | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Thermal Degradation | pH 4.5 to 6.5 | Decreases with increasing pH | ijbbb.org |

Comparative Degradation Rates of cis- and trans-Isomers

Extensive research has consistently demonstrated that this compound is significantly more stable than its trans-diastereomer. researchgate.netkyoto-u.ac.jp During storage and aging, trans-isohumulones degrade at a much faster rate, while cis-isohumulones remain largely stable, even under stressed conditions such as elevated temperatures. hvg-germany.detandfonline.com This difference in stability is so pronounced that the ratio of trans- to cis-iso-α-acids (T/C ratio) has been proposed as a chemical indicator for the age of beer. hvg-germany.de

Studies have quantified this stability difference, indicating that trans-iso-α-acids are 5 to 8 times more susceptible to degradation than their cis counterparts. hvg-germany.de The primary reason for the lower stability of the trans-isomers is their propensity to undergo proton-catalyzed cyclization reactions, especially in the acidic environment of beer (typically pH ~4.5). kyoto-u.ac.jp This trans-specific pathway leads to the formation of tricyclic and tetracyclic degradation products, such as tricyclohumol. hvg-germany.de The cis-isomer's configuration does not favor this type of degradation, contributing to its enhanced stability. hvg-germany.de

The practical implication of this is that beers produced with a higher initial ratio of cis- to trans-isohumulones exhibit greater bitterness stability during storage. researchgate.net

| Condition | Observation | Finding | Reference |

|---|---|---|---|

| Storage at 40°C for 5 months | Significant decrease in trans-isohumulones | cis-Isohumulones remained largely stable | hvg-germany.de |

| Beer Aging (General) | The T/C ratio (trans-/cis-) decreases with aging | Confirms the pronounced degradation of trans-isomers compared to cis-isomers | tandfonline.com |

| Forced Aging at 22°C and 30°C | trans-iso-α-acids are 5 to 8 times more sensitive to degradation than the cis form | Quantifies the higher stability of the cis-isomer | hvg-germany.de |

| Storage in darkness | trans-iso-α-acids are markedly more unstable than their cis-counterparts | Leads to harsh, lingering bitter taste due to proton-catalysed cyclisation | researchgate.net |

Impact of Environmental Factors (pH, Temperature, Metal Ions) on Stability

The degradation of this compound, while slower than its trans counterpart, is influenced by several environmental factors. The kinetics of these degradation reactions are primarily affected by temperature, pH, and the presence of certain metal ions.

Temperature: Temperature is a critical factor accelerating the degradation of all isohumulones. hvg-germany.de The rate of degradation increases significantly with rising temperatures. researchgate.netnih.gov Studies investigating the thermal degradation of iso-α-acids in aqueous solutions have shown substantial losses at elevated boiling temperatures (90-130°C). nih.govijbbb.org For example, after 360 minutes of boiling at 100°C and a pH of 4.5, 64% of iso-α-acids were recovered, but this dropped to only 2.3% at 130°C. ijbbb.org The activation energy for the degradation of iso-α-acids has been experimentally determined to be 108.0 kJ per mole. nih.govresearchgate.net

Metal Ions: The presence of metal ions can also affect isohumulone stability. Divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), can promote the degradation of iso-α-acids. researchgate.net High concentrations of Mg²⁺ and Ca²⁺ salts have been demonstrated to increase the formation of degradation products during boiling. researchgate.net The initial isomerization of α-acids to iso-α-acids is also catalyzed by divalent cations, which can alter the resulting cis-to-trans ratio. universiteitleiden.nl Conversely, some studies on oxidative degradation pathways have noted that ferrous ions (Fe²⁺) can suppress the oxidation of isohumulones. mendeley.com

| Factor | Condition | Effect on Stability/Degradation | Reference |

|---|---|---|---|

| Temperature | Increase from 100°C to 130°C (at pH 4.5) | Decreased recovery of iso-α-acids from 64% to 2.3% after 360 min | ijbbb.org |

| Storage at 0°C, 25°C, and 40°C | Rate of change (loss) of isomers increased markedly with temperature | researchgate.net | |

| pH | Boiling at pH 4.0 | Lowered recovery rate of isohumulones to 58% | researchgate.net |

| Increase from pH 4.5 to 6.5 | Decreased the activation energy for degradation | ijbbb.org | |

| Metal Ions | High amounts of Ca²⁺ and Mg²⁺ salts | Increased degradation products during boiling | researchgate.net |

| Divalent cations (e.g., Mg²⁺) | Catalyzes the isomerization reaction, potentially altering the cis/trans ratio | universiteitleiden.nl |

Molecular Interactions and Biological Activities of Cis Isohumulone Non Clinical Cellular and Mechanistic Studies

Role in Antimicrobial Mechanisms

Inhibitory Effects on Microbial Growth (e.g., Gram-Positive Bacteria)

Cis-isohumulone, along with other iso-α-acids, exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. researchgate.netbayern.de This antibacterial activity is a well-documented reason for the use of hops in brewing, where they act as a natural preservative. researchgate.netresearchgate.net Research has shown that isohumulones can inhibit the growth of various Gram-positive bacteria, including spoilage organisms like Lactobacillus brevis and pathogens such as Staphylococcus aureus and Bacillus subtilis. bayern.denih.gov

The effectiveness of isohumulones as antibacterial agents is influenced by factors such as pH, with greater activity observed at lower pH levels. bayern.de This is because the undissociated form of the iso-α-acids is responsible for the antimicrobial action, and a lower pH increases the concentration of this form. bayern.de While highly effective against Gram-positive bacteria, isohumulones are generally less effective against Gram-negative bacteria like Escherichia coli. nih.gov This difference is attributed to the protective outer membrane of Gram-negative bacteria, which acts as a barrier.

| Antimicrobial Activity of Hop Compounds |

| Compound |

| Isohumulone (B191587) |

| Iso-α-acids |

| Isohumulone |

| Iso-α-acids |

Mechanisms of Antibacterial Action

The primary mechanism of antibacterial action for this compound and other iso-α-acids is their function as ionophores. bayern.denih.gov They act as mobile carriers that transport protons across the bacterial cell membrane, leading to the dissipation of the transmembrane proton gradient. bayern.denih.gov This disruption of the proton motive force is critical, as bacteria rely on it for essential cellular processes such as nutrient uptake and ATP synthesis. bayern.denih.gov

By collapsing the pH gradient across the cell membrane, isohumulones effectively inhibit the cell's ability to take up necessary nutrients. bayern.de This leads to a bacteriostatic effect, preventing further growth and proliferation of susceptible bacteria. nih.gov Some research also suggests that hop compounds can cause permeability changes in the bacterial cell wall and leakage of the cytoplasmic membrane, which can subsequently inhibit respiration and the synthesis of proteins, DNA, and RNA. nih.gov The hydrophobicity of the isohumulone molecule plays a role in its antimicrobial efficacy, as increased hydrophobicity allows for greater interaction with the lipid-rich cell membrane. bayern.de

Advanced Mechanistic Studies on Cellular Targets and Pathways

Advanced non-clinical research has employed a range of molecular techniques to dissect the interactions of this compound at a subcellular level. These studies provide critical insights into how this compound influences cellular machinery, paving the way for a more precise understanding of its biological activities. Investigations into gene and protein expression, direct enzyme modulation, and computational modeling collectively reveal the multifaceted nature of this compound's effects on cellular pathways.

Gene Expression and Proteomic Analysis in Cellular Models

The biological effects of this compound are frequently rooted in its ability to alter the expression of specific genes and, consequently, the protein landscape of the cell. Studies using various cellular models have demonstrated that this compound can modulate transcription and translation of key proteins involved in inflammation, metabolism, and cellular differentiation.

In models of inflammation, isohumulones have been shown to suppress the expression of pro-inflammatory genes. For instance, in L929sA mouse fibrosarcoma cells stimulated with tumor necrosis factor (TNF-α), iso-α-acids reduced the mRNA expression of cytokines such as Interleukin-6 (IL-6) and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). researchgate.net Similarly, in J774.1 macrophage cells, isohumulone treatment attenuated the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) mRNA. researchgate.netresearchgate.net This downregulation of key inflammatory mediators at the gene expression level is a fundamental aspect of its anti-inflammatory profile.

Metabolic regulation is another area where this compound exerts significant effects on gene expression. In adipocytes, isohumulones can increase the mRNA levels of genes regulated by peroxisome proliferator-activated receptor-gamma (PPARγ), such as adipocyte differentiation-related protein (ADRP) and lipoprotein lipase (B570770) (LPL). researchgate.net In the liver of diabetic KK-Ay mice, isohumulones were found to increase the mRNA levels of acyl-CoA oxidase (ACO), an enzyme involved in fatty acid oxidation, and fatty acid translocase (FAT/CD36), which is implicated in the uptake of long-chain fatty acids. researchgate.net Furthermore, studies on microglia, the resident immune cells of the brain, have shown that this compound can enhance the surface expression of the scavenger receptor CD36, a protein involved in the phagocytosis of amyloid-beta. nih.gov

Transcriptome-wide analyses have provided a broader view of these regulatory effects. In the model eukaryote Saccharomyces cerevisiae, exposure to iso-α-acids led to the upregulation of a suite of genes involved in cellular detoxification and stress response, including those responsible for vacuolar sequestration and cell wall modification. unco.edu A significant portion of these upregulated genes contained a pleiotropic drug resistance element (PDRE) in their upstream regulatory sequences, indicating a coordinated transcriptional response to the compound. unco.edu

| Cell Model | Treatment | Key Genes/Proteins Modulated | Observed Effect | Reference(s) |

| L929sA Fibroblasts | Iso-α-acids (50-100 μM) | IL-6, RANTES | ↓ mRNA Expression | researchgate.net |

| J774.1 Macrophages | Isohumulone (25 μg/mL) | iNOS | ↓ mRNA Expression | researchgate.netresearchgate.net |

| Adipocytes | Isohumulones | ADRP, LPL | ↑ mRNA Levels | researchgate.net |

| Mouse Liver (KK-Ay) | Isohumulones | ACO, FAT/CD36 | ↑ mRNA Levels | researchgate.net |

| Microglia | This compound (0.3-1.0 μM) | CD36 | ↑ Surface Expression | nih.gov |

| S. cerevisiae | Iso-α-acids | V-ATPase subunits, Cell wall genes | ↑ Upregulation of genes for detoxification | unco.edu |

| Hepatic Stellate Cells | Iso-α-acids | Pro-fibrogenic genes | ↓ Gene Expression | uprm.edu |

Enzyme Modulation and Inhibition Studies

Beyond influencing gene expression, this compound and its related iso-α-acids can directly interact with and modulate the activity of various enzymes. This modulation is a key mechanism underlying its biological effects, particularly in the context of inflammation and metabolic diseases.

A primary target of isohumulones is the cyclooxygenase (COX) enzyme system, which is central to the inflammatory process. Studies have demonstrated that iso-α-acids can reduce the abundance of COX-2 protein in macrophages, thereby inhibiting the production of prostaglandin (B15479496) E2 (PGE2), a potent inflammatory mediator. researchgate.net This effect on COX-2 is often linked to the inhibition of the upstream NF-κB signaling pathway. researchgate.net

The activity of iso-α-acids extends to a variety of kinases, which are critical signaling enzymes. In RAW264.7 macrophages, a tetrahydro-iso-α-acid (THIAA) mixture was shown to inhibit several kinases involved in inflammatory signaling pathways, including Bruton's tyrosine kinase (Btk), spleen tyrosine kinase (Syk), phosphatidylinositide 3-kinases (PI3K), and protein kinase B (Akt/PKB). researchgate.net Furthermore, isohumulones have been observed to reduce the activation of the c-Jun N-terminal kinase (JNK) pathway in hepatic cells, which is associated with cellular stress and inflammation. uprm.edu

In the realm of metabolic regulation, isohumulones are well-documented activators of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. researchgate.netresearchgate.net While PPARs are nuclear receptors rather than enzymes, their activation by ligands like isohumulones leads to the modulation of enzymatic pathways. For example, the activation of PPARα in liver cells stimulates the transcription of genes for enzymes involved in fatty acid β-oxidation, such as acyl-CoA oxidase. researchgate.net Luciferase reporter assays have confirmed that isohumulone can induce PPARα and PPARγ activity in a dose-dependent manner in HepG2 and CV-1 cells, respectively. researchgate.net

| Enzyme/Pathway | Cellular Context | Effect of Isohumulones | Consequence | Reference(s) |

| Cyclooxygenase-2 (COX-2) | Macrophages | ↓ Protein Abundance | ↓ Prostaglandin Production | researchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Macrophages | ↓ Expression | ↓ Nitric Oxide Formation | researchgate.net |

| PI3K/Akt Pathway | Macrophages | ↓ Inhibition of Kinases | ↓ Pro-inflammatory Signaling | researchgate.net |

| JNK Pathway | Hepatic Cells | ↓ Reduced Activation | ↓ Reduced Oxidative Stress/Inflammation | uprm.edu |

| PPARα / PPARγ | Liver/Adipose Cells | ↑ Agonist Activity | ↑ Fatty Acid Oxidation, Improved Insulin Sensitivity | researchgate.netresearchgate.net |

| Elastase | N/A (In silico/In vitro) | ↓ Inhibition | Potential Anti-aging/Tissue Protective Effect | nih.gov |

Molecular Docking and Simulation Approaches to Understand Interactions

To visualize and understand the interaction between this compound and its protein targets at the atomic level, researchers have turned to computational methods such as molecular docking and molecular dynamics (MD) simulations. These in silico approaches predict the most likely binding poses and estimate the strength of the interaction, providing a rationale for the compound's biological activity.

A significant target explored through these methods is the human bitter taste receptor TAS2R14. As a known agonist, this compound has been used in the development of pharmacophore and shape-based models to predict other ligands for this receptor. researchgate.netresearchgate.net These models map the key chemical features required for binding, such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. The mapping of this compound within these models helps to define the structural requirements for TAS2R14 activation. researchgate.net More detailed structural bioinformatics analyses have characterized the specific binding modes of this compound within the orthosteric binding sites of not only TAS2R14 but also TAS2R1 and TAS2R40. acs.org These simulations revealed that a conserved asparagine residue in transmembrane region 3 is crucial for recognizing hop-derived compounds like this compound, while surrounding residues confer specificity. acs.org

Molecular dynamics simulations have also been used to investigate the interaction of isohumulones with enzymes. A study on elastase, an enzyme that breaks down elastin, used computational analysis to test the inhibitory potential of various hop-derived compounds. nih.gov These simulations, which model the dynamic movement of the protein and ligand over time, showed that isohumulone analogues can bind to key residues in the enzyme's active site, such as Hys57 and Ser195, suggesting a mechanism for inhibition. nih.gov

Other computational studies have focused on interactions relevant to beer chemistry and stability, such as the binding of cis-isocohumulone (an analogue of this compound) to barley lipid transfer protein (LTP1). researchgate.net These molecular dynamics simulations indicated that the binding is primarily driven by hydrophobic interactions as the molecule associates with the protein surface. researchgate.net While not directly related to a therapeutic mechanism, these studies further illustrate the power of simulation in understanding how this compound and its related compounds interact with proteins. These computational approaches are invaluable for refining hypotheses about molecular targets and guiding the design of future experimental studies. nih.govutep.edu

Advanced Research Perspectives and Future Directions in Cis Isohumulone Chemistry

Development of Novel Synthetic Routes for Improved Isomer Control

The precise synthesis of isohumulone (B191587) isomers presents a significant challenge due to the formation of both cis and trans diastereomers during the isomerization of humulone (B191422). universiteitleiden.nlresearchgate.net The ratio of these isomers is critical as it influences the final properties of the product. Research is actively pursuing novel synthetic routes to gain greater control over this stereochemistry.

One promising approach involves magnesium ion-catalyzed isomerization under basic conditions. This method has been shown to stereoselectively favor the formation of cis-isohumulones. For instance, reacting humulones with biphasic methylene (B1212753) chloride/aqueous sodium deuteroxide (NaOD) and magnesium sulfate (B86663) (MgSO₄) in deuterium (B1214612) oxide (D₂O) can yield a cis:trans ratio of 82:18. researchgate.net This process involves an acyloin-type ring contraction of the six-membered humulone ring to the five-membered isohumulone ring. universiteitleiden.nlresearchgate.netresearchgate.net The presence of divalent or multivalent cations, such as Mg²⁺, can influence the final diastereomeric composition. universiteitleiden.nl

In contrast, photochemical isomerization, often utilizing UV light or specific wavelength LEDs (e.g., 400 nm), tends to stereoselectively produce trans-isohumulones. researchgate.net Researchers are exploring continuous-flow photoreactors to optimize this process for synthesizing the trans isomer. researchgate.net

Further strategies for isomer control include the epimerization of the less desired trans diastereomers into the cis form. This can be achieved under alkali conditions, which abstract a proton at the C5 position, leading to a transitory enol intermediate that facilitates the conversion. google.com Additionally, isolation techniques such as precipitation of trans diastereomers via β-cyclodextrin complexation are being employed to purify the desired cis-isohumulone. google.com

| Method | Key Reagents/Conditions | Predominant Isomer | Reported cis:trans Ratio | Reference |

|---|---|---|---|---|

| Magnesium Catalyzed Isomerization | Biphasic CH₂Cl₂/aqueous NaOD, MgSO₄ in D₂O | cis-Isohumulone | 82:18 | researchgate.net |

| Thermal Alkaline Isomerization | Heat, alkali conditions, often catalyzed by alkali earth metals | cis-Isohumulone | ~3:1 (75:25) | universiteitleiden.nlgoogle.com |

| Photochemical Isomerization | UV light or 400 nm blue LED source | trans-Isohumulone | Stereospecific formation of trans | researchgate.net |

| Epimerization | Alkali conditions, Boric acid | Converts trans to cis | N/A | google.com |

Exploration of Previously Uncharacterized Degradation Products and Their Chemical Fates

The stability of isohumulones is a critical factor influencing the shelf-life and flavor profile of products in which they are present. It is well-documented that trans-isohumulones are significantly less stable than their cis counterparts, particularly during aging and storage. researchgate.netvander-lingen.nlresearchgate.nethvg-germany.de This instability leads to a decrease in the trans:cis ratio over time. vander-lingen.nlhvg-germany.de

Degradation can proceed through several pathways, broadly categorized as oxidative and non-oxidative. hvg-germany.de

Non-oxidative, acid-catalyzed degradation: This pathway is specific to trans-isohumulones and is accelerated by lower pH and higher temperatures. researchgate.nethvg-germany.de It involves a proton-catalyzed cyclization reaction, leading to the formation of harsh-tasting, complex molecules such as tricyclohumol, tricyclohumene, and isotricyclohumene. vander-lingen.nlhvg-germany.deresearchgate.net

Oxidative degradation: In the presence of oxygen, both isomers can degrade. cis-Isohumulones are known to oxidize into alloisohumulones. hvg-germany.deresearchgate.net Other identified oxidative degradation products include cis and trans-humulinic acids. hvg-germany.de The presence of 1-hydroxyethyl radicals in beer has also been shown to decompose both cis- and trans-isohumulones. researchgate.net

Recent research has focused on identifying novel degradation products, particularly in complex systems like dry-hopped beers. For instance, studies have identified the degradation of cis-humulinones, leading to the formation of seven new oxidation compounds. uclouvain.be The subsequent loss of iso-alpha acids to these uncharacterized degradation products is a key area of ongoing investigation, with kinetic studies aiming to quantify these reaction rates. imagearchive.comnih.gov

Refinement of Analytical Methodologies for Trace-Level Analysis and Complex Matrices

Accurate quantification of this compound and its related compounds in complex matrices like beer is essential for quality control and research. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has become a standard method, superseding less specific spectrophotometric analyses. jfda-online.comnewfoodmagazine.comgrupobiomaster.com Modern HPLC methods can separate and quantify all six major iso-α-acid isomers (cis and trans forms of isocohumulone, isohumulone, and isoadhumulone). universiteitleiden.nlthermofisher.com

Current research focuses on refining these methods for higher throughput, better resolution, and lower detection limits.

High-Speed Analysis: By optimizing HPLC conditions, analysis times can be significantly reduced. For example, some methods allow for the simultaneous analysis of iso-α-acids, α-acids, and humulinones in as little as five minutes per sample. newfoodmagazine.com

LC-Mass Spectrometry (LC-MS): The coupling of LC with mass spectrometry provides enhanced selectivity and sensitivity. chromatographyonline.comchromatographyonline.com Rapid methods like multiple injections in a single experimental run (MISER) LC-MS allow for high-throughput qualitative and quantitative analysis of humulones and isohumulones. researchgate.netchromatographyonline.com

Automated Sample Preparation: To improve reproducibility and reduce manual labor, online solid-phase extraction (SPE) coupled with HPLC is being utilized. thermofisher.com This allows for the direct injection of untreated samples, with automated cleanup and analysis, providing results in under ten minutes. thermofisher.com

A significant analytical challenge has been the co-elution of this compound and trans-isoadhumulone in some chromatographic systems. universiteitleiden.nluniversiteitleiden.nl Method development has focused on adjusting mobile phase composition, such as solvent ratios and the addition of acids like phosphoric acid, to achieve baseline separation of all six isomers. universiteitleiden.nluniversiteitleiden.nl

| Technique | Key Features | Advantages | Reference |

|---|---|---|---|

| High-Speed HPLC-UV | Optimized columns and flow rates | Reduces analysis time to ~5 minutes | newfoodmagazine.com |

| MISER LC-MS | Multiple injections in a single run with selective ion monitoring (SIM) | High-throughput qualitative and quantitative analysis | researchgate.netchromatographyonline.com |

| Online SPE-HPLC | Automated solid-phase extraction prior to HPLC | Direct injection of untreated samples, high reproducibility, fast | thermofisher.com |

| Isocratic HPLC-UV | Mobile phase: acetonitrile-water-H₃PO₄ | Achieves baseline separation of all 6 iso-α-acid isomers | universiteitleiden.nluniversiteitleiden.nl |

Computational Modeling for Predicting Stability, Reactivity, and Isomerization Pathways

Computational chemistry is emerging as a powerful tool to complement experimental studies of this compound. These theoretical approaches provide deep insights into the molecular mechanisms governing its formation, stability, and reactivity.

Density functional theory (DFT) has been used to elucidate the isomerization mechanism of humulone to iso-α-acids. researchgate.net These calculations help to understand the energetics of the reaction, including the activation free energy difference between the formation of the cis and trans isomers, which is consistent with experimental observations. researchgate.net Modeling suggests that the first step in the isomerization is the formation of a monoanion, followed by a stereospecific ketonization and then the non-stereospecific ring contraction that yields the mixture of cis and trans products. researchgate.netdcu.ie